Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of bis[(4-chlorophenyl)methyl]amino groups adds to its unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The bis[(4-chlorophenyl)methyl]amino groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tetrazole ring or the aromatic groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The bis[(4-chlorophenyl)methyl]amino groups may enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-(phenylamino)tetrazol-2-yl]acetate
- Ethyl 2-[5-(methylamino)tetrazol-2-yl]acetate
- Ethyl 2-[5-(dimethylamino)tetrazol-2-yl]acetate
Uniqueness
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is unique due to the presence of bis[(4-chlorophenyl)methyl]amino groups, which impart distinct chemical and biological properties
Biological Activity
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate, a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H19Cl2N5O2 with a CAS number of 338777-84-7. The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of bis(4-chlorobenzyl)amine with appropriate tetrazole precursors and ethyl acetate under controlled conditions to yield the desired ester .
Antifungal Activity
Recent studies have highlighted the antifungal properties of tetrazole derivatives. For instance, in a screening against Candida albicans, a related tetrazole compound demonstrated significant inhibitory effects on fungal growth with minimal cytotoxicity towards Vero epithelial cells . The findings suggest that compounds with similar structures to this compound could also exhibit promising antifungal activity.
Antibacterial Activity
The antibacterial potential of tetrazole derivatives has been explored in various studies. Compounds containing the tetrazole moiety have shown moderate to significant antibacterial effects against both Gram-negative and Gram-positive bacteria. For example, a study reported that synthesized tetrazole derivatives exhibited varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus using the agar-well diffusion method .
Case Studies and Research Findings
- Tetrazole Derivatives Against Candida albicans :
- Antimicrobial Screening :
-
Structure-Activity Relationship (SAR) :
- Investigations into the structure-activity relationship of tetrazole compounds have revealed that modifications in the aromatic substituents can significantly influence their biological activity. This highlights the importance of chemical structure in determining the efficacy of this compound as a potential drug candidate .
Properties
IUPAC Name |
ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-2-28-18(27)13-26-23-19(22-24-26)25(11-14-3-7-16(20)8-4-14)12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBZFWTQLIXBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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